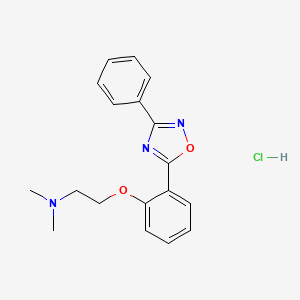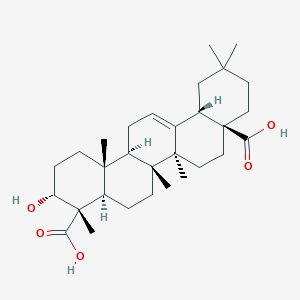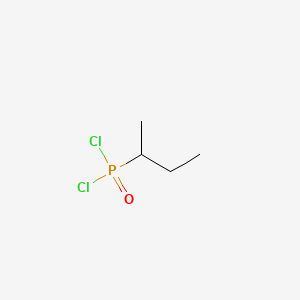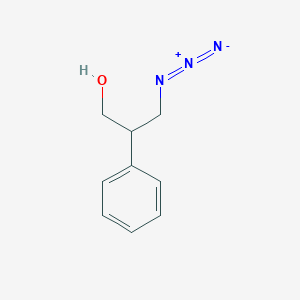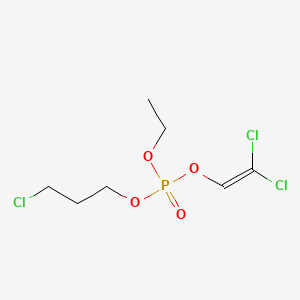
Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester: is a chemical compound with the molecular formula C₇H₁₂Cl₃O₄P and a molecular weight of 297.50 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high boiling point of 288.7°C at 760 mmHg and a density of 1.384 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester typically involves the reaction of phosphoric acid with 3-chloropropyl 2,2-dichlorovinyl ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to ensure the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactor vessels equipped with temperature control and stirring mechanisms . The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can lead to the formation of .
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as or are used for oxidation reactions.
Reducing agents: like or are employed for reduction reactions.
Nucleophiles: such as amines or alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of substituted phosphoric acid esters .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a in organic synthesis and as a in various chemical reactions.
Biology: Employed in the study of and .
Medicine: Investigated for its potential use in and as a .
Industry: Utilized in the production of flame retardants , plasticizers , and stabilizers for polymers.
Wirkmechanismus
The mechanism of action of phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or allosteric sites , leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cell membranes , altering their permeability and fluidity .
Vergleich Mit ähnlichen Verbindungen
- Phosphoric acid, 3-chloropropyl 2,2-dichloroethenylethyl ester
- Phosphoric acid, 3-chloropropyl 2,2-dichloroethenyl methyl ester
- Phosphoric acid, 3-chloropropyl 2,2-dichloroethenyl propyl ester
Uniqueness: Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester is unique due to its specific molecular structure and reactivity . Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
3212-18-8 |
|---|---|
Molekularformel |
C7H12Cl3O4P |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
3-chloropropyl 2,2-dichloroethenyl ethyl phosphate |
InChI |
InChI=1S/C7H12Cl3O4P/c1-2-12-15(11,13-5-3-4-8)14-6-7(9)10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
BMPRZYGSUCLJTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCCCCl)OC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





